Concanamycin G
Description
Historical Context of Concanamycin (B1236758) Discovery and Isolation of Concanamycin G
The discovery of concanamycins dates back to the early 1980s, stemming from screening programs designed to identify microbial secondary metabolites with immunomodulatory effects. Initially, concanamycins were identified for their ability to inhibit the proliferation of concanavalin-A-stimulated T-cells biologists.com. Concurrently, related macrolides, the bafilomycins, were also being investigated. Both concanamycins and bafilomycins were later recognized as belonging to the plecomacrolide group of antibiotics biologists.combiologists.com.
This compound, specifically, has been isolated from various Streptomyces species. For instance, it was identified among a group of new analogues, including concanamycins D, E, and F, isolated from the mycelium of Streptomyces sp. A1509 nih.gov. Further research has also reported the isolation of this compound from Streptomyces sp. R1706-8 researchgate.net. The structural elucidation of these compounds relies on advanced spectroscopic analyses, such as nuclear magnetic resonance (NMR) and mass spectrometry nih.gov.
Microbial Origins of this compound Production
Concanamycins, including this compound, are predominantly produced by bacteria belonging to the genus Streptomyces. These soil-dwelling actinomycetes are renowned for their prolific production of diverse bioactive secondary metabolites, many of which have found applications as pharmaceuticals nih.govebi.ac.uk. The biosynthesis of concanamycins involves complex polyketide synthase (PKS) pathways encoded by specific gene clusters within the Streptomyces genome nih.govmicrobiologyresearch.org.
Streptomyces Species as Producers
Several Streptomyces species have been identified as producers of concanamycins. Notably, Streptomyces diastatochromogenes S-45 was one of the initial sources for concanamycin isolation biologists.comnih.govnpatlas.org. Other identified producers include Streptomyces neyagawaensis, Streptomyces graminofaciens, and Streptomyces scabies researchgate.net. This compound, in particular, has been isolated from Streptomyces sp. A1509 and Streptomyces sp. R1706-8 nih.govresearchgate.net. The ability of these Streptomyces species to synthesize these complex macrolides highlights their sophisticated metabolic capabilities.
Structural Classification within Vacuolar-Type ATPase Inhibitors
This compound is structurally classified as an 18-membered macrolide antibiotic, featuring a characteristic 6-membered hemiketal ring nih.govnih.gov. This structural framework places it within the broader plecomacrolide family, which includes other well-known V-ATPase inhibitors like bafilomycins biologists.combiologists.com.
The primary mode of action for concanamycins, including this compound, is the potent and specific inhibition of vacuolar-type H+-ATPases (V-ATPases) biologists.combiologists.comnih.govebi.ac.ukcsic.eswikipedia.orgresearchgate.netbiologists.comresearchgate.nettargetmol.commedchemexpress.comresearchgate.netpubcompare.ainih.govnih.gov. V-ATPases are crucial proton pumps found in the endomembrane system of eukaryotic cells, responsible for maintaining acidic pH within organelles such as lysosomes, endosomes, and vacuoles csic.esbiologists.comresearchgate.netresearchgate.netnih.gov. Concanamycins exert their inhibitory effect by binding to the c subunit of the V0 domain of the V-ATPase, a site critical for proton translocation across the membrane biologists.comebi.ac.ukcsic.esbiologists.comresearchgate.netnih.govnih.gov. This interaction disrupts the pump's function, leading to alkalinization of intracellular compartments and interference with various cellular processes dependent on acidic environments, such as protein degradation, receptor-mediated endocytosis, and intracellular trafficking csic.esbiologists.comresearchgate.netnih.gov. Concanamycins typically exhibit inhibitory activity at nanomolar concentrations, underscoring their potency as V-ATPase inhibitors biologists.combiologists.comnih.govresearchgate.netnih.gov.
Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | medchemexpress.cn |
| CAS Number | 144730-82-5 | medchemexpress.cn |
| Molecular Formula | C₃₈H₆₀O₉ | medchemexpress.cn |
| Molecular Weight | 660.88 g/mol | medchemexpress.cn |
Compound List
Concanamycin A
Concanamycin B
Concanamycin C
Concanamycin D
Concanamycin E
Concanamycin F
this compound
Concanamycin H
Bafilomycin A1
Bafilomycin B1
Bafilomycin C1
Archazolid A
Salicylihalamide A
Apicularen
Elaiophylin
Hygrolidin
Folimycin (Synonym for Concanamycin A)
Antibiotic X 4357B (Synonym for Concanamycin A)
Prelactone C
J-concanolide A
Structure
2D Structure
3D Structure
Properties
CAS No. |
144730-82-5 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
660.9 g/mol |
IUPAC Name |
(3E,5Z,7R,8R,9S,10S,11R,13Z,15Z,17S)-18-[(2S,3R,4S,6E,10E)-3,9-dihydroxy-4,8-dimethyl-5-oxododeca-6,10-dien-2-yl]-8,10-dihydroxy-3,17-dimethoxy-5,7,9,11,13-pentamethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one |
InChI |
InChI=1S/C38H60O9/c1-12-14-30(39)24(4)17-18-31(40)27(7)36(43)29(9)37-32(45-10)16-13-15-22(2)19-25(5)34(41)28(8)35(42)26(6)20-23(3)21-33(46-11)38(44)47-37/h12-18,20-21,24-30,32,34-37,39,41-43H,19H2,1-11H3/b14-12+,16-13-,18-17+,22-15-,23-20-,33-21+/t24?,25-,26-,27-,28+,29+,30?,32+,34+,35-,36+,37?/m1/s1 |
InChI Key |
QPGTXBRGXJNRGI-XRSZMTPCSA-N |
SMILES |
CC=CC(C(C)C=CC(=O)C(C)C(C(C)C1C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O1)OC)C)C)O)C)O)C)C)OC)O)O |
Isomeric SMILES |
C/C=C/C(C(C)/C=C/C(=O)[C@@H](C)[C@@H]([C@H](C)C1[C@H](/C=C\C=C(/C[C@H]([C@@H]([C@@H]([C@@H]([C@@H](/C=C(\C=C(/C(=O)O1)\OC)/C)C)O)C)O)C)\C)OC)O)O |
Canonical SMILES |
CC=CC(C(C)C=CC(=O)C(C)C(C(C)C1C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O1)OC)C)C)O)C)O)C)C)OC)O)O |
Synonyms |
concanamycin G |
Origin of Product |
United States |
Molecular Mechanisms of Action
Targeting Vacuolar-Type H⁺-ATPases (V-ATPases)
The primary molecular target of the concanamycin (B1236758) family of compounds is the Vacuolar-type H⁺-ATPase (V-ATPase). These complex, ATP-driven proton pumps are crucial for acidifying various intracellular compartments in all eukaryotic cells. biologists.comnih.gov
Concanamycins are distinguished by their high degree of specificity and potency as V-ATPase inhibitors. biologists.com Studies on Concanamycin A demonstrate that it is a highly selective inhibitor of V-type ATPases, showing thousands-fold greater selectivity for this enzyme class compared to other major ion-motive ATPases, such as F-type and P-type ATPases. rndsystems.comtocris.com This specificity makes it an invaluable tool for distinguishing V-ATPase-dependent cellular processes. The inhibitory concentrations for V-ATPases are in the low nanomolar range, whereas micromolar concentrations are required to affect other ATPases. biologists.comrndsystems.comtocris.com It has been shown that the concanamycins are even more potent inhibitors of V-ATPases than the related bafilomycin family of compounds. biologists.com
| Enzyme Type | Source Organism/Tissue | IC₅₀ (nM) |
|---|---|---|
| V-type H⁺-ATPase | Yeast | 9.2 |
| F-type H⁺-ATPase | Yeast | >20,000 |
| P-type H⁺-ATPase | Yeast | >20,000 |
| P-type Na⁺,K⁺-ATPase | Porcine | >20,000 |
Data in the table is for Concanamycin A and is sourced from reference rndsystems.com.
Detailed biochemical and genetic studies have pinpointed the binding site of concanamycins to the membrane-embedded V₀ domain of the V-ATPase, which functions as the proton-translocating channel. Specifically, photoaffinity labeling experiments using derivatives of Concanamycin A have demonstrated direct binding to the proteolipid subunit c of the V₀ complex. glpbio.cnapexbt.com This interaction is non-covalent. nih.gov
Further research suggests the binding pocket is not formed by subunit c alone but lies at the interface between subunit c and the large 'a' subunit of the V₀ domain. biologists.com Mutations within specific residues of subunit c can confer resistance to both concanamycins and bafilomycins, confirming this subunit's critical role in forming the binding site. biologists.com
By binding to the V₀ domain, concanamycin physically obstructs the proton translocation pathway. This binding is thought to lock the ring of c-subunits, preventing the rotation necessary for pumping protons across the membrane. This effectively halts the enzyme's primary function. researchgate.net In vitro assays using purified vacuolar membranes confirm that Concanamycin A completely blocks ATP-dependent proton transport, preventing the formation of a pH gradient. nih.gov This inhibition of proton translocation occurs even while the catalytic V₁ domain remains capable of ATP hydrolysis, indicating that concanamycin acts as an uncoupler before fully inhibiting the enzyme's ATPase activity. nih.gov
Downstream Cellular and Organelle-Level Effects
The potent and specific inhibition of V-ATPase by concanamycins leads to significant and predictable disruptions in cellular functions that rely on organellar acidification.
Lysosomes depend on V-ATPase activity to maintain their highly acidic luminal pH (4.5-5.0), which is essential for the function of acid hydrolases that degrade macromolecules. Treatment with concanamycin rapidly dissipates this proton gradient, leading to the alkalinization of the lysosomal lumen. biologists.commedchemexpress.com This disruption of lysosomal pH homeostasis is a hallmark effect of V-ATPase inhibitors and can be visualized experimentally by the loss of staining with acidotropic dyes like LysoTracker. pnas.orgbiorxiv.org The failure to acidify lysosomes impairs their degradative capacity and interferes with cellular processes such as autophagy, where the fusion of autophagosomes with functional lysosomes is a critical terminal step. embopress.org
The Golgi apparatus and the associated trans-Golgi network (TGN) also rely on V-ATPase-mediated acidification for proper function, particularly in sorting and trafficking of proteins and lipids. Inhibition by concanamycin leads to significant morphological and functional defects in this organelle. In plant cells, treatment causes a massive swelling and vacuolation of Golgi cisternae. researchgate.net In various cell types, concanamycin disrupts the sorting and export of proteins from the TGN. nih.gov For example, it blocks the intracellular transport of viral glycoproteins, causing them to accumulate before they can be processed in the Golgi complex. tocris.comglpbio.cnapexbt.com This effect is attributed to the alkalinization of the Golgi lumen, which disrupts the ionic environment required for vesicle budding and cargo sorting. pnas.orgnih.gov
| Affected Organelle | Observed Effect | Functional Consequence |
|---|---|---|
| Lysosome | Inhibition of V-ATPase proton pumping. | Alkalinization of lysosomal lumen, loss of acidic environment. medchemexpress.compnas.org |
| Golgi Apparatus / TGN | Swelling and vacuolation of cisternae. researchgate.net | Inhibition of protein sorting and trafficking; blockage of secretory pathways. glpbio.cnnih.gov |
No Information Available for Concanamycin G
Following a comprehensive search of available scientific literature, no specific research findings concerning the molecular mechanisms of action for the chemical compound This compound were identified. The search focused on its influence on endosomal trafficking pathways and its modulation of autophagic flux, as requested.
The vast body of research on concanamycins centers almost exclusively on Concanamycin A , which is widely documented as a potent inhibitor of vacuolar-type H+-ATPase (V-ATPase). This inhibition disrupts the acidification of intracellular compartments like endosomes and lysosomes, thereby affecting processes such as endosomal trafficking and autophagy.
However, specific data, experimental results, or detailed research findings pertaining to This compound and its effects on these cellular pathways are not present in the retrieved sources. Therefore, it is not possible to generate the requested article with scientifically accurate content for the specified sections and subsections solely on this compound.
Biological Activities and Associated Cellular Research
Antifungal Activities
While Concanamycin (B1236758) G is generally reported to possess antifungal properties, specific research detailing its activity against a wide range of fungal pathogens is limited and presents some conflicting data. medchemexpress.commedchemexpress.com
A study that involved the isolation and characterization of Concanamycin G tested its antimicrobial activity against a panel of four fungi and four bacteria. researchgate.net In this specific research, this compound did not show inhibitory activity against the fungal strains tested: Aspergillus flavus, Mucor mucedo, Phytophthora parasitica var. nicotianae, and Candida albicans. researchgate.net However, the same study demonstrated antibacterial activity against Bacillus subtilis. researchgate.net
This finding contrasts with general statements on vendor websites and in broad reviews of the plecomacrolide family, which categorize this compound as having antifungal activity. medchemexpress.commedchemexpress.comnih.gov This discrepancy highlights the need for further specific studies to fully elucidate its antifungal spectrum.
| Organism | Type | Activity (MIC, μg/mL) | Reference |
|---|---|---|---|
| Bacillus subtilis | Bacterium | 0.625 | researchgate.net |
| Aspergillus flavus | Fungus | None Detected | researchgate.net |
| Mucor mucedo | Fungus | None Detected | researchgate.net |
| Phytophthora parasitica var. nicotianae | Fungus | None Detected | researchgate.net |
| Candida albicans | Fungus | None Detected | researchgate.net |
The primary molecular target of the concanamycin family, including this compound, is the vacuolar H+-ATPase (V-ATPase). nih.gov In fungi, V-ATPase is essential for maintaining the acidic pH of the vacuole, a critical organelle for processes such as nutrient storage, ion homeostasis, and protein degradation. By inhibiting V-ATPase, concanamycins disrupt the proton gradient across the vacuolar membrane. This disruption of pH homeostasis is detrimental to fungal cell viability and is the established molecular basis for the antifungal effects observed in susceptible species within this compound family. nih.gov
Antiviral Activities
The concanamycin family of compounds is known to exhibit broad antiviral activity, a property that is mechanistically linked to their inhibition of V-ATPase. nih.gov While detailed studies have largely focused on the analogue Concanamycin A, the shared mechanism of action provides a framework for understanding the potential antiviral effects of this compound.
For many enveloped viruses, entry into a host cell occurs via endocytosis, a process that requires the acidification of the endosome to trigger the fusion of the viral envelope with the endosomal membrane, releasing the viral contents into the cytoplasm. Concanamycin A has been shown to be a powerful inhibitor of this entry pathway for viruses such as influenza virus and Vesicular Stomatitis Virus (VSV). ebi.ac.uk By inhibiting V-ATPase, it prevents the necessary drop in pH within the endosomes, effectively trapping the virus particles and blocking infection. ebi.ac.uk Research indicates that a pH gradient, rather than just a low pH, is essential for this viral entry step, and it is this gradient that is dissipated by V-ATPase inhibitors. ebi.ac.uk Although this compound is a known V-ATPase inhibitor, specific studies confirming its role in blocking the entry of particular viruses have not been identified in the reviewed literature.
The proper synthesis, folding, and transport (trafficking) of viral envelope glycoproteins are essential for the assembly of new, infectious virions. This process relies on the secretory pathway, including the endoplasmic reticulum and the Golgi apparatus. The function of these organelles, particularly the Golgi, is dependent on the maintenance of specific pH gradients by V-ATPase. Research on Concanamycin A (also known as Folimycin) has demonstrated that V-ATPase inhibition blocks the cell-surface expression of viral envelope glycoproteins. nih.govjst.go.jp The glycoproteins accumulate in an immature form within the cell because their transport is arrested before reaching the trans-Golgi network, the site where final processing occurs. nih.govjst.go.jp This disruption of glycoprotein (B1211001) trafficking is a key component of the antiviral activity of the concanamycin class. Specific experimental data detailing this effect for this compound is not available in the current body of scientific literature.
A critical strategy for viral persistence is the evasion of the host immune system. The Human Immunodeficiency Virus 1 (HIV-1) Nef protein is a virulence factor that, among other functions, removes Major Histocompatibility Complex class I (MHC-I) molecules from the surface of infected cells. pnas.orgnih.gov This prevents cytotoxic T lymphocytes (CTLs) from recognizing and eliminating the infected cells.
Research has identified the plecomacrolide family of natural products as potent inhibitors of this Nef-driven immune evasion. pnas.orgnih.gov A comprehensive study demonstrated that members of this family restored MHC-I to the surface of Nef-expressing primary cells with varying degrees of potency. pnas.org The most potent compound identified in that study was Concanamycin A, which was shown to specifically reverse Nef-mediated MHC-I down-regulation at very low, subnanomolar concentrations. pnas.orgnih.gov This effect was linked to the disruption of a pH-dependent step in pre-lysosomal compartments. biorxiv.org While this study implies that other concanamycins, potentially including this compound, also possess this activity, the specific data for this compound was not detailed. pnas.org Therefore, while the family of compounds is known to counteract this HIV immune evasion strategy, direct evidence confirming this for this compound is not presently available.
Extensive Research Reveals Limited Specific Data on this compound's Biological Activities
A comprehensive review of available scientific literature indicates a significant lack of specific research data concerning the detailed biological and cellular activities of the chemical compound this compound. While its existence and general inhibitory properties are noted, in-depth studies on its specific immunomodulatory, anticellular, and antiproliferative effects, as requested, are not presently available in published research.
This compound is recognized as a member of the concanamycin family, a group of macrolide antibiotics known for their potent inhibition of vacuolar-type H+-ATPase (V-ATPase). It has been isolated from Streptomyces species and is structurally related to the more extensively studied analogues, Concanamycin A and B. One study has reported that this compound demonstrates inhibitory activity against the bacterium Bacillus subtilis. researchgate.net Chemical suppliers state in general terms that it possesses antifungal, antiviral, immunosuppressive, and cytotoxic activities characteristic of V-ATPase inhibitors. medchemexpress.com
However, a thorough investigation failed to uncover specific research dedicated to the detailed cellular mechanisms of this compound, particularly concerning the outlined topics. The vast body of research on the biological effects of concanamycins focuses almost exclusively on Concanamycin A. This research details its impact on T-lymphocyte activity, macrophage responses, apoptosis, and cellular invasion.
Due to this absence of specific data for this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline. The following sections, as specified in the prompt, cannot be populated with information pertaining specifically to this compound:
Anticellular and Antiproliferative Activities in Research Models
Inhibition of Cellular Invasiveness in in vitro Models
To generate an article with the requested level of scientific detail and specific research findings, it would be necessary to focus on a different member of the concanamycin family, such as Concanamycin A, for which extensive data is available.
Bone Resorption Research
This compound, as part of the concanamycin family of macrolide antibiotics, has been implicated in bone resorption research primarily through its potent and specific inhibition of vacuolar-type H+-ATPases (V-ATPases). cellsignal.commicrobiologyresearch.org These proton pumps are crucial for the acidification of intracellular compartments and for translocating protons across the plasma membrane. cellsignal.com In the context of bone metabolism, V-ATPases are essential for the function of osteoclasts, the cells responsible for bone resorption. frontiersin.orgfrontiersin.org The dysfunction or inhibition of these enzymes can lead to conditions such as osteopetrosis, characterized by abnormally dense bones due to impaired osteoclast activity. frontiersin.orgulisboa.pt
The mechanism of action of concanamycins involves binding to the V-ATPase complex, thereby inhibiting the acidification process necessary for bone matrix dissolution. frontiersin.orgulisboa.pt This has positioned V-ATPase inhibitors as potential therapeutic agents for diseases characterized by excessive osteoclast activity, such as osteoporosis and tumor-related bone metastasis. microbiologyresearch.orgfrontiersin.org
In various in vitro models, concanamycins have demonstrated the ability to inhibit bone resorption. ulisboa.pt Research has shown that these compounds can disrupt the processes essential for osteoclasts to break down bone tissue. ulisboa.pt Osteoclasts, when activated, undergo significant polarization and form a ruffled border to secrete acid and enzymes that degrade the bone matrix. worktribe.com The acidification of this resorption compartment is a critical step, and its inhibition directly impairs the osteoclast's function. nih.gov
Studies using in vitro models have shown that inhibiting V-ATPases with compounds like concanamycins not only halts bone resorption but can also affect osteoclast differentiation and survival. plos.org For instance, the inhibition of V-ATPase-mediated acidification has been shown to disrupt the formation of the osteoclast's characteristic actin rings and polarization, which are prerequisites for bone resorption. plos.org
| Research Finding | Model System | Effect of V-ATPase Inhibition | Reference |
| Inhibition of bone resorption | in vitro models | Concanamycins inhibit osteoclast-mediated bone resorption. | ulisboa.pt |
| Impaired osteoclast function | Human osteoclast cultures | Inhibition of acidification impairs bone resorption. | nih.gov |
| Disruption of osteoclast structure | Murine M-CSF-dependent BMMs | Inhibition of V-ATPase disrupts osteoclast acidification and polarization. | plos.org |
| Inhibition of osteoclast differentiation | Murine M-CSF-dependent BMMs | V-ATPase inhibitors can impair RANKL-induced osteoclast differentiation. | plos.org |
Effects on Lipid Metabolism Research
The influence of concanamycins extends to the field of lipid metabolism, largely stemming from their primary activity as V-ATPase inhibitors. V-ATPases are involved in various cellular trafficking pathways, including those related to lipid transport and metabolism.
Research has indicated that Concanamycin A, a closely related compound to this compound, inhibits the incorporation of oleate (B1233923) into cholesteryl esters. medchemexpress.com The formation of cholesteryl esters is a key process in cellular cholesterol homeostasis and is catalyzed by the enzyme acyl-coenzyme A:cholesterol acyltransferase (ACAT). In macrophages, the accumulation of cholesteryl esters, often stored in lipid droplets, is a hallmark of foam cell formation, a critical event in the development of atherosclerosis. semanticscholar.org The mechanism involves the uptake of modified lipoproteins, their delivery to lysosomes for hydrolysis, and the subsequent re-esterification of the released cholesterol in the cytoplasm. semanticscholar.org
Studies on other V-ATPase inhibitors have shown a connection between V-ATPase inhibition and the expansion of the Golgi compartment, suggesting a link to foam cell formation. researchgate.net Furthermore, research in the green alga Chlamydomonas has demonstrated that treatment with concanamycin A can prevent the synthesis of triacylglycerols and the formation of lipid bodies under nutrient starvation, indicating that vacuolar function is crucial for the regulation of lipid metabolism. nih.govresearchgate.net
| Research Finding | Model System | Effect of Concanamycin | IC50 | Reference |
| Inhibition of oleate incorporation into cholesteryl ester | Not specified | Inhibits cholesteryl ester formation | 14 nM | medchemexpress.com |
| Blockage of lipid body formation | Chlamydomonas cells | Prevents the formation of lipid bodies in nitrogen-starved cells. | Not applicable | researchgate.net |
| Suppression of triacylglycerol synthesis | Chlamydomonas cells | Fully suppressed the boost of TAG synthesis in nitrogen-starved cells. | Not applicable | nih.gov |
Biosynthesis and Metabolic Engineering
Identification and Characterization of the Concanamycin (B1236758) Biosynthetic Gene Cluster (BGC)
The blueprint for concanamycin biosynthesis is encoded within a large, contiguous stretch of DNA known as a biosynthetic gene cluster (BGC). The BGC for concanamycins was first identified and characterized from Streptomyces neyagawaensis ATCC 27449, the producer of Concanamycin A. microbiologyresearch.orgnih.govdsmz.de This cluster, designated as the 'con' cluster, spans over 100 kilobase pairs (kbp) of the bacterial genome. microbiologyresearch.orgresearchgate.netmicrobiologyresearch.org The discovery and sequencing of this BGC were pivotal, revealing the genes responsible for the synthesis of the polyketide backbone, the deoxysugar, and various tailoring reactions. microbiologyresearch.orgresearchgate.netmicrobiologyresearch.org
Genomic Organization and Gene Annotation (e.g., ORFs)
Sequence analysis of the concanamycin BGC from S. neyagawaensis has identified 28 open reading frames (ORFs). microbiologyresearch.orgnih.govmicrobiologyresearch.org These genes encode a suite of enzymes that work in concert to produce the final natural product. The core of the cluster is dominated by six exceptionally large genes that encode the modular polyketide synthase (PKS), the enzyme complex responsible for assembling the macrolide ring. microbiologyresearch.orgmicrobiologyresearch.org In addition to the PKS genes, the cluster contains a comprehensive set of genes for the biosynthesis of unusual extender units, the deoxysugar moiety, and for post-PKS modifications. microbiologyresearch.orgresearchgate.net Also present are genes predicted to have regulatory functions, such as those belonging to the SARP (Streptomyces Antibiotic Regulatory Protein) and LAL (Large ATP-binding subfamily of LuxR type) families, which likely act as transcriptional activators for the biosynthetic genes. cdnsciencepub.com
Below is a table detailing the annotated ORFs within the Concanamycin A biosynthetic gene cluster, which provides a framework for understanding Concanamycin G biosynthesis.
| Gene/ORF | Putative Function |
| ORF1 | Malonyl-transferase like enzyme |
| conA1 (ORF2) | Modular Polyketide Synthase |
| conA2 (ORF3) | Modular Polyketide Synthase |
| conA3 (ORF4) | Modular Polyketide Synthase |
| conA4 (ORF5) | Modular Polyketide Synthase |
| conA5 (ORF6) | Modular Polyketide Synthase |
| conA6 (ORF7) | Modular Polyketide Synthase |
| ORF8 | Thioesterase (Type II) |
| ORF9 | Crotonyl-CoA reductase-like enzyme |
| ORF10 | 3-hydroxyacyl-CoA dehydrogenase-like enzyme |
| ORF11 | Enoyl-CoA hydratase-like enzyme |
| ORF12 | Acyl-CoA dehydrogenase-like enzyme |
| ORF13 | Acyl-CoA synthetase-like enzyme |
| ORF14 | Acyl-CoA carboxylase, alpha subunit |
| ORF15 | Acyl-CoA carboxylase, beta subunit |
| conS1 (ORF16) | TDP-glucose synthase |
| conS2 (ORF17) | TDP-glucose 4,6-dehydratase |
| conS3 (ORF18) | TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase |
| conS4 (ORF19) | TDP-4-keto-rhamnose reductase |
| conS5 (ORF20) | TDP-rhamnose O-methyltransferase |
| conS6 (ORF21) | Glycosyltransferase |
| conS7 (ORF22) | Carbamoyltransferase |
| conS8 (ORF23) | Acyl carrier protein (ACP) |
| conS9 (ORF24) | Aminotransferase |
| ORF25 | Cytochrome P450 hydroxylase |
| ORF26 | Transcriptional regulator (SARP family) |
| ORF27 | Transcriptional regulator (LAL family) |
| ORF28 | ABC transporter-like protein |
Table based on data from Haydock et al. (2005). microbiologyresearch.orgresearchgate.netmicrobiologyresearch.org
Polyketide Synthase (PKS) Systems in Concanamycin Biosynthesis
The backbone of this compound is assembled by a type I modular polyketide synthase (PKS). nih.gov These PKSs are massive, multi-enzyme complexes organized into modules, with each module responsible for one cycle of chain elongation and modification. nih.gov
Modular PKS Architecture and Function
The concanamycin PKS consists of a loading module and 14 extension modules distributed across six large polypeptides (ConA1-ConA6). researchgate.net Each module contains a set of domains that catalyze specific reactions. A typical elongation module includes a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. nih.gov The AT domain selects the specific extender unit (a malonyl-CoA derivative) for each step of chain elongation. nih.gov The KS domain then catalyzes the Claisen condensation, adding the extender unit to the growing polyketide chain. nih.gov The ACP domain holds the growing chain and passes it between the catalytic domains. nih.gov Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may be present in a module to modify the β-keto group formed after each condensation, thereby introducing structural diversity into the polyketide backbone. nih.gov The sequence and domain organization of the modules dictates the final structure of the macrolide. asm.org
Origin of Unusual Polyketide Building Blocks
The biosynthesis of concanamycins is notable for its use of unusual extender units, specifically ethylmalonyl-CoA and methoxymalonyl-ACP, in addition to the more common malonyl-CoA and methylmalonyl-CoA. microbiologyresearch.orgresearchgate.net
Ethylmalonyl-CoA: The primary route for the formation of ethylmalonyl-CoA in Streptomyces involves the reductive carboxylation of crotonyl-CoA, a reaction catalyzed by crotonyl-CoA carboxylase/reductase (CCR). pnas.orgpnas.org Genes encoding CCR homologs are often found within polyketide BGCs that utilize ethylmalonyl-CoA, including the concanamycin cluster (ORF9). pnas.orgpsu.edu This pathway is crucial for supplying the building blocks that give rise to the ethyl groups in the final structure. nih.govresearchgate.net
Methoxymalonyl-ACP: The biosynthesis of methoxymalonyl-ACP is a more complex process that starts from an intermediate of primary metabolism, likely derived from glycerol. asm.orgnih.gov A dedicated set of genes, often found clustered with the PKS genes, is responsible for its synthesis. oup.com This pathway involves the loading of a precursor onto a specific ACP, followed by a series of oxidation and methylation steps to yield the final methoxymalonyl-ACP extender unit. asm.orgresearchgate.net The AT domains responsible for incorporating this unusual extender unit have a specific amino acid sequence motif that distinguishes them from AT domains that select for methylmalonyl-CoA. microbiologyresearch.orgnih.gov
Glycosylation Pathways
A key feature of this compound is the attachment of a deoxysugar moiety, which is crucial for its biological activity. This sugar is synthesized from a common precursor, glucose-1-phosphate, through a dedicated pathway encoded by genes within the con cluster.
Biosynthesis of the Deoxysugar Moiety
The deoxysugar attached to Concanamycin A is 4'-O-carbamoyl-2'-deoxyrhamnose. microbiologyresearch.orgmicrobiologyresearch.org Its biosynthesis begins with the conversion of glucose-1-phosphate to TDP-D-glucose, catalyzed by the enzyme TDP-glucose synthase (ConS1/ORF16). microbiologyresearch.org A series of enzymatic modifications, including dehydration, epimerization, and reduction, catalyzed by enzymes encoded by conS2-conS4 (ORFs 17-19), transform TDP-D-glucose into TDP-L-rhamnose. researchgate.net Subsequent tailoring reactions, including methylation and carbamoylation (catalyzed by enzymes like ConS5/ORF20 and ConS7/ORF22), complete the formation of the activated sugar donor. microbiologyresearch.org Finally, a specific glycosyltransferase (ConS6/ORF21) attaches the deoxysugar to the C-11 hydroxyl group of the concanamycin aglycone. microbiologyresearch.orgresearchgate.net The biosynthesis of the deoxysugar for this compound is expected to follow a highly similar pathway, with potential variations in the final tailoring steps accounting for any structural differences in the sugar moiety.
Role of Glycosyltransferases
A critical step in the biosynthesis of the concanamycin family is the attachment of a specific sugar moiety to the macrolide core, a reaction catalyzed by a glycosyltransferase. The concanamycin biosynthetic gene cluster (BGC) contains a set of genes dedicated to synthesizing and attaching this sugar. nih.govresearchgate.net
Sequence analysis of the BGC from Streptomyces neyagawaensis revealed that the aglycone core of concanamycin is modified by the addition of a 4'-O-carbamoyl-2'-deoxyrhamnose moiety. nih.govnih.govmicrobiologyresearch.org This process involves a six-gene subcluster for the deoxysugar's biosynthesis, a carbamoyltransferase to add the carbamoyl (B1232498) group, and a specific glycosyltransferase that attaches the complete sugar to the hydroxyl group at position C23 of the aglycone. nih.gov While this has been characterized for Concanamycin A, the shared aglycone structure suggests a similar glycosylation mechanism for this compound. The activity of these glycosyltransferases is essential for the final structure and biological activity of the compound. researchgate.netfrontiersin.org
Biosynthetic Regulation
The expression of the concanamycin BGC is tightly controlled by a network of regulatory genes and is responsive to various environmental signals. nih.govcdnsciencepub.com This regulation ensures that the production of the antibiotic is coordinated with the cell's physiological state and environmental conditions.
Pathway-Specific Regulatory Genes (e.g., LuxR, SARP)
The concanamycin BGC contains its own set of pathway-specific regulatory genes that directly control the transcription of the biosynthetic genes. cdnsciencepub.comcdnsciencepub.com Two key types of regulators have been identified within the cluster that are homologous to the LuxR and Streptomyces Antibiotic Regulatory Protein (SARP) families. nih.govcdnsciencepub.comcdnsciencepub.com
These regulators are typically transcriptional activators. cdnsciencepub.comscholaris.caresearchgate.net In the S. scabiei concanamycin BGC, the gene scab83841 encodes a large ATP-binding LuxR (LAL) family regulator, and scab84101 encodes a SARP-family regulator. cdnsciencepub.comcdnsciencepub.com Similarly, the BGC in Streptomyces eitanensis contains two putative regulatory proteins, Orf3 (homologous to the LuxR family) and Orf17* (homologous to the SARP family). nih.gov These cluster-situated regulators are predicted to positively control the expression of the concanamycin biosynthetic genes, acting as master switches for the pathway. cdnsciencepub.comresearchgate.net
| Gene Homolog | Regulator Family | Producing Organism (Example) | Predicted Function | Reference |
|---|---|---|---|---|
| cmsR / Orf3 / scab83841 | LuxR (LAL-type) | S. eitanensis / S. scabiei | Positive transcriptional activator of the concanamycin gene cluster. | nih.govcdnsciencepub.com |
| Orf17* / scab84101 | SARP | S. eitanensis / S. scabiei | Positive transcriptional activator of the concanamycin gene cluster. | nih.govcdnsciencepub.com |
| cmsG | AfsR family | S. eitanensis | Positive regulator that activates production. | nih.gov |
Environmental Factors Influencing Concanamycin Production
The biosynthesis of microbial secondary metabolites is finely tuned by environmental cues. nih.gov Factors such as nutrient availability, pH, and temperature can significantly impact the production levels of concanamycins. nih.gov For instance, in S. scabiei, the presence of cellobiose (B7769950) and cellotriose (B13521) in the growth medium has been shown to induce the production of concanamycins. cdnsciencepub.com The composition of carbon and nitrogen sources in the fermentation broth is also a critical determinant of yield. nih.gov Research on S. eitanensis demonstrated that optimizing the fermentation temperature and medium composition could dramatically increase the production of Concanamycin A, a principle that extends to other members of the family like this compound. nih.gov
Strategies for Enhanced Production via Metabolic Engineering
Given the typically low titers of concanamycins produced by wild-type strains, metabolic engineering has become an essential tool for improving yields for research and potential therapeutic applications. nih.govnih.gov
Overexpression of Regulatory Genes
A highly effective strategy to boost production is the overexpression of the pathway-specific positive regulatory genes. wikipedia.org By increasing the cellular concentration of these activators, the transcriptional bottleneck is relieved, leading to enhanced expression of the entire biosynthetic gene cluster.
In a study using S. eitanensis, the overexpression of the endogenous LuxR-family regulator, cmsR, resulted in a 2.3-fold increase in Concanamycin A production. nih.gov Further engineering, which involved the co-overexpression of another native regulator (cmsG) and a heterologous regulator from the bafilomycin BGC, led to a remarkable 10-fold improvement, achieving titers of over 900 mg/L for Concanamycin A and 300 mg/L for Concanamycin B. nih.govnih.gov This rational approach of targeting key regulators is a powerful method for activating and amplifying the production of concanamycins, including this compound. nih.govnih.gov
Fermentation Media Optimization
Optimizing the fermentation medium is a cornerstone of enhancing metabolite production. frontiersin.org This involves systematically adjusting medium components to find the ideal balance of nutrients that supports robust growth and high-level secondary metabolite synthesis.
For S. eitanensis, a systematic optimization of cultivation conditions was performed prior to genetic engineering. nih.gov Shifting from the initial GMSYE medium to an optimized GICYE medium and lowering the cultivation temperature from 28°C to 22°C boosted the production of Concanamycin A from less than 1 mg/L to over 95 mg/L. nih.gov Further media modifications, such as the addition of sodium propionate (B1217596), were shown to specifically enhance the production of Concanamycin B, demonstrating that specific precursors can direct the biosynthetic flow towards particular analogues. nih.gov Such optimization strategies are crucial for maximizing the yield of this compound. frontiersin.orgmodares.ac.ir
| Condition | Modification | Effect on Production | Reference |
|---|---|---|---|
| Initial Condition | GMSYE Medium at 28°C | <1 mg/L of Concanamycin A | nih.gov |
| Optimized Condition | GICYE Medium at 22°C | 95.9 mg/L of Concanamycin A (>270-fold increase) | nih.gov |
| Precursor Supplementation | Addition of Sodium Propionate | Boosted Concanamycin B production to 306.5 mg/L (in engineered strain) | nih.gov |
| Combined Engineering & Optimization | Overexpression of regulators in optimized media | >900 mg/L of Concanamycin A and >300 mg/L of Concanamycin B | nih.govnih.gov |
Strain Engineering Approaches
The production of concanamycins through microbial fermentation is often limited by the low titers obtained from wild-type producing strains, which presents a significant challenge for large-scale production and further drug development. nih.govnih.gov To overcome this bottleneck, various metabolic and strain engineering strategies have been developed, primarily focusing on the more abundant analogues like Concanamycin A and B. These approaches aim to enhance the production yield by modifying the genetic makeup of the producing organisms.
One of the primary strategies employed is the heterologous expression of the entire concanamycin biosynthetic gene cluster (BGC). The BGC for concanamycin, which spans over 100 kilobases (kb) of DNA, was cloned from Streptomyces neyagawaensis. researchgate.net Due to the large size of the gene cluster, specialized techniques such as the use of bacterial artificial chromosomes (BACs) have been necessary. researchgate.netjst.go.jp The concanamycin BGC was successfully introduced and expressed in a heterologous host, Streptomyces avermitilis SUKA32. This approach not only enabled the production of concanamycins in a new host but also led to a twofold increase in the total production yield compared to the original S. neyagawaensis strain under the same culture conditions. researchgate.net Interestingly, the heterologous expression of this large BGC also led to the production of other, previously cryptic, polyketides, demonstrating the potential of this technique for discovering novel natural products. jst.go.jp
Another powerful and highly successful strain engineering approach involves the manipulation of regulatory genes that control the expression of the concanamycin BGC. The concanamycin gene cluster contains its own pathway-specific regulatory genes, including members of the LuxR and SARP protein families, which are known to act as transcriptional activators. nih.govresearchgate.net A rational metabolic engineering strategy was applied to Streptomyces eitanensis, a known producer of concanamycins. nih.gov This involved the overexpression of two endogenous regulatory genes from the concanamycin BGC (termed cms) and one heterologous regulatory gene from the bafilomycin BGC. nih.govnih.gov The integration of these regulatory genes into the S. eitanensis chromosome resulted in a dramatic increase in production titers. The most successful engineered strain, S. eitanensis DHS10676, produced over 900 mg/L of Concanamycin A and 300 mg/L of Concanamycin B, representing a significant improvement over the wild-type strain. nih.govnih.gov This highlights the efficacy of regulatory gene overexpression as a method to activate and enhance the production of secondary metabolites. nih.gov Proteomics and metabolomics analyses of the engineered strain confirmed a metabolic shift towards the increased production of concanamycins. nih.gov
Furthermore, precursor-directed biosynthesis has been utilized to influence the production of specific concanamycin analogues. Concanamycin A and B differ by the extender unit incorporated at a specific position of the macrolide backbone. nih.gov Supplementing the fermentation medium with sodium propionate was found to boost the production of Concanamycin B in the engineered S. eitanensis strains without significantly decreasing the yield of Concanamycin A. nih.gov This demonstrates that the supply of specific biosynthetic precursors can be a viable strategy to modulate the production of desired concanamycin congeners.
While significant progress has been made in the metabolic engineering of strains for the overproduction of Concanamycin A and B, there are currently no specific reports in the scientific literature detailing strain engineering approaches focused solely on the production of this compound. This compound, along with a novel analogue Concanamycin H, has been isolated from the solid fermentation of Streptomyces sp. R1706-8. researchgate.net The engineering strategies that have proven successful for other concanamycins, such as regulatory gene overexpression and heterologous expression of the BGC, could theoretically be applied to enhance the production of this compound in its native producer or a suitable heterologous host. However, such studies have yet to be published.
Research Findings on Concanamycin Strain Engineering
The following tables summarize the key findings from various strain engineering studies on concanamycin-producing Streptomyces.
Table 1: Heterologous Expression of Concanamycin Biosynthetic Gene Cluster
| Host Strain | Vector | Insert | Original Producer | Production Outcome | Reference |
| Streptomyces avermitilis SUKA32 | Bacterial Artificial Chromosome (BAC) | ~211 kbp containing the entire concanamycin BGC | Streptomyces neyagawaensis IFO13477 | 24.3 ± 1.6 mg/L total concanamycins (twofold increase over parent strain) | researchgate.net |
Table 2: Overexpression of Regulatory Genes in Streptomyces eitanensis
| Engineered Strain | Genetic Modification | Concanamycin A Titer (mg/L) | Concanamycin B Titer (mg/L) | Reference |
| Wild-Type | - | <10 | Not Reported | nih.gov |
| DHS10676 | Overexpression of two endogenous (cms) and one heterologous (bafR) regulatory gene | >900 | >300 | nih.govnih.gov |
Structural Analogues and Structure Activity Relationship Sar Studies
Characterization of Concanamycin (B1236758) Analogues
The concanamycin family, a group of plecomacrolide antibiotics, comprises several naturally occurring analogues, each with subtle structural variations that translate into differing biological activities. While Concanamycin G is the central focus, a comprehensive understanding of its relatives is crucial for deciphering its SAR.
Concanamycin A: The most extensively studied analogue, Concanamycin A, is a powerful V-ATPase inhibitor. Its structure is characterized by an 18-membered macrolide ring, a 6-membered hemiketal ring, and a glycosidically linked deoxyrhamnose sugar moiety. nih.govsigmaaldrich.com
Concanamycin B: This analogue differs from Concanamycin A in the substituent at the C4' position of the deoxyrhamnose sugar.
Concanamycin C: Concanamycin C is the aglycone of Concanamycin A, lacking the deoxyrhamnose sugar moiety. acs.org Its activity is generally lower than that of Concanamycin A, highlighting the role of the sugar in enhancing inhibitory potency.
Concanamycin D, E, and H: Detailed structural and biological characterization of these analogues is less prevalent in publicly available scientific literature. Further research is required to fully elucidate their specific structural features and their corresponding V-ATPase inhibitory activities.
Concanamycin F: Also known as Concanolide A, this analogue is the aglycone of Concanamycin A, similar to Concanamycin C, but with a hydroxyl group at the C21 position instead of being part of the hemiketal ring. nih.gov
The structural variations among these analogues provide a natural library for probing the structure-activity relationships of this class of inhibitors.
Identification of Essential Structural Motifs for V-ATPase Inhibition
Through the study of these natural analogues and the generation of synthetic derivatives, researchers have pinpointed several key structural motifs that are indispensable for the potent V-ATPase inhibitory activity of concanamycins.
Role of the 18-membered Macrolide Ring
The 18-membered macrolide ring forms the core scaffold of the concanamycin molecule and is absolutely essential for its inhibitory function. Studies have shown that the conformation of this macrolactone is critical for its interaction with the V-ATPase enzyme complex. nih.gov Modifications to this ring, such as altering its size or introducing significant conformational changes, generally lead to a dramatic loss of activity. The larger 18-membered ring of concanamycins, compared to the 16-membered ring of the related bafilomycins, is thought to contribute to their generally higher potency and specificity for V-ATPase. researchgate.net
Significance of the 6-membered Hemiketal Ring
The 6-membered hemiketal ring is another crucial structural feature for potent V-ATPase inhibition. This ring structure helps to lock the conformation of the macrolide ring, presenting the molecule in an optimal orientation for binding to its target. The stability and integrity of this ring are vital, as its opening or modification often results in a significant reduction in inhibitory activity.
Comparison with Related Plecomacrolide Inhibitors (e.g., Bafilomycins)
The bafilomycins are another class of plecomacrolide antibiotics that are potent V-ATPase inhibitors and share a similar mechanism of action with the concanamycins. researchgate.net Both families of compounds bind to the V0 subunit of the V-ATPase, specifically targeting the proteolipid subunit c. nih.gov
Research on Synthetic Analogues and Derivatives
The potent biological activity of concanamycins has spurred considerable interest in the synthesis of analogues and derivatives with improved properties. The goals of these synthetic efforts are multifaceted and include:
Simplifying the molecular structure: The complex structure of natural concanamycins presents a significant synthetic challenge. Researchers are exploring ways to create simplified analogues that retain the essential pharmacophore for V-ATPase inhibition.
Improving selectivity: While concanamycins are relatively specific for V-ATPase, developing analogues with even greater selectivity would be beneficial for reducing potential off-target effects.
Enhancing therapeutic potential: Modifications to the concanamycin scaffold are being investigated to improve pharmacokinetic properties and explore their potential in various therapeutic areas, including cancer and viral infections. nih.gov
Studies on semisynthetic derivatives of Concanamycin A and C have provided valuable insights into which positions on the molecule can be modified without significantly compromising activity. acs.org For instance, certain modifications to the sugar moiety and specific hydroxyl groups have been shown to be tolerated, opening the door for the attachment of probes or other functional groups.
Chemical Synthesis Approaches for Concanamycin G and Analogues
Challenges and Strategies in Total Synthesis of Complex Macrolides
The total synthesis of complex macrolides like concanamycins presents substantial hurdles. These include:
Stereochemical Control: Concanamycins possess a high density of stereogenic centers, requiring highly stereoselective reactions to establish the correct three-dimensional architecture nih.goviupac.org.
Macrocyclization: Forming the large 18-membered macrolactone ring efficiently and with high yield is a critical and often challenging step.
Functional Group Compatibility: The presence of sensitive functional groups, such as polyenes and glycosidic linkages, necessitates careful planning of protecting group strategies and reaction conditions to avoid degradation or unwanted side reactions nih.govnih.gov.
Fragment Assembly: The molecule's size and complexity typically mandate a convergent synthesis approach, where smaller, well-defined fragments are synthesized independently and then coupled together.
Strategies to overcome these challenges often involve leveraging the chiral pool (using readily available chiral starting materials like carbohydrates), developing novel stereoselective reactions, and employing efficient fragment coupling and macrocyclization methodologies nih.govku.eduscripps.edudoi.org.
Stereoselective Synthesis of Key Fragments and Subunits
The construction of the intricate carbon skeleton of concanamycins relies heavily on the stereoselective synthesis of key fragments. Common approaches include:
Chiral Pool Synthesis: Natural products like D-glucose and D-mannitol serve as versatile starting materials, providing pre-existing stereocenters that can be elaborated into complex fragments nih.govoup.comoup.comeurekaselect.com. For instance, segments of macrolides have been synthesized from D-glucose using stepwise carbon-chain elongation and chiral pool approaches oup.comoup.com.
Asymmetric Reactions: A suite of powerful asymmetric reactions is employed to install new stereocenters with high fidelity. These include:
Sharpless Asymmetric Epoxidation and Dihydroxylation: These reactions are invaluable for introducing oxygen functionalities with precise stereochemical control onto olefinic precursors researchgate.netcolorado.eduacs.org.
Aldol (B89426) Reactions: Various aldol methodologies, such as the Evans aldol reaction and Paterson/Evans aldol reactions, are crucial for forming carbon-carbon bonds and creating specific stereochemical relationships, particularly for constructing polyol chains nih.govdoi.orgoup.comresearchgate.netcolorado.eduresearchgate.netacs.orgresearchgate.net.
Asymmetric Allylation and Prins Cyclization: These reactions are utilized for introducing specific carbon chains and constructing cyclic ether motifs, such as tetrahydropyrans, which are common in macrolides mdpi.commdpi.comresearchgate.netnih.gov.
Advanced Research Methodologies in Concanamycin G Studies
Spectroscopic Analysis Techniques for Structural Elucidation of Metabolites
The definitive structure of Concanamycin (B1236758) G and its related metabolites is determined through a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are central to this process.
Researchers have successfully identified the structures of new concanamycin analogues, including Concanamycin G, isolated from Streptomyces sp. A1509, by employing a suite of spectroscopic analyses. nih.gov In a specific study on this compound isolated from Streptomyces sp. R1706-8, its structure was confirmed through detailed analysis of infrared (IR) spectroscopy, 1D and 2D NMR spectra, and high-resolution electrospray ionization mass spectrometry (HR-ESIMS). The HR-ESIMS data provided crucial information on its molecular formula, showing a sodiated molecular ion at an m/z of 683.4120 [M+Na]⁺, which corresponds to the calculated value for the formula C₃₈H₆₀O₉Na.
Table 1: Spectroscopic Data for this compound
| Technique | Observation | Deduced Information |
|---|---|---|
| HR-ESIMS | Sodiated molecular ion [M+Na]⁺ at m/z 683.4120 | Molecular Formula: C₃₈H₆₀O₉ |
| 1D NMR (¹H, ¹³C) | Provides chemical shifts and coupling constants for protons and carbons. | Identifies functional groups and the carbon-hydrogen framework. |
| 2D NMR (COSY, HMBC) | Shows correlations between protons and carbons. | Establishes the connectivity of atoms within the molecule. |
| Infrared (IR) Spectroscopy | Reveals absorption bands corresponding to specific vibrations. | Confirms the presence of functional groups like hydroxyls and carbonyls. |
Chromatography Techniques for Isolation and Purification
The isolation of this compound from the complex mixture of metabolites produced by Streptomyces fermentation requires robust separation techniques. Chromatography is the cornerstone of this purification process.
The established method for isolating this compound involves a multi-step approach. Initially, a solvent extraction is performed on the mycelium of the producing organism, such as Streptomyces sp. A1509. This crude extract is then subjected to silica gel column chromatography. nih.gov This technique separates compounds based on their polarity, providing a preliminary fractionation of the extract. fractioncollector.infonih.govresearchgate.netpreprints.org For the final purification step, High-Performance Liquid Chromatography (HPLC) is employed. nih.gov HPLC offers high resolution and is critical for separating the structurally similar concanamycin analogues to yield pure this compound. fractioncollector.infonih.govresearchgate.netpreprints.org
Molecular Biology Techniques for Biosynthetic Pathway Analysis
Understanding how Streptomyces produces this compound is achieved through the study of its biosynthetic gene cluster (BGC). Molecular biology techniques are pivotal in identifying, sequencing, and analyzing these genes.
The concanamycin BGC was first characterized in Streptomyces neyagawaensis and spans over 100 kbp of DNA, containing 28 open reading frames (ORFs). nih.govnih.gov This cluster includes genes for a large modular polyketide synthase (PKS), which is responsible for assembling the macrolide backbone, as well as genes for tailoring enzymes and deoxysugar biosynthesis. nih.gov
Modern approaches involve:
Gene Cloning and Sequencing: The entire BGC is cloned and sequenced to identify all the genes involved in the pathway. nih.gov
Bioinformatics: The sequenced DNA is analyzed using bioinformatics tools to predict the function of each gene based on homology to known enzymes. mdpi.comusask.ca This helps in deducing the roles of specific PKS modules and tailoring enzymes in constructing the final Concanamycin molecule. nih.govmdpi.com
Comparative Genomics: By comparing the genomes of different concanamycin-producing strains, researchers can identify conserved and variable regions within the BGC, providing insights into the evolution of the pathway and the generation of different analogues. mdpi.com
Cell-Based Assays for Biological Activity Profiling
To understand the biological effects of this compound, a variety of cell-based assays are utilized. These assays measure the compound's impact on cellular processes and viability. reactionbiology.combmglabtech.comsolvias.com
Lysosomal Acidification Assays: The primary biological activity of the concanamycin family is the inhibition of vacuolar-type H⁺-ATPase (V-ATPase), which is crucial for acidifying organelles like lysosomes. nih.gov Assays have shown that concanamycins, including G, inhibit the acidification of rat liver lysosomes at concentrations in the nanomolar to picomolar range (10⁻¹¹–10⁻⁹ M). nih.gov This is often measured using pH-sensitive fluorescent dyes that accumulate in acidic compartments. The inhibition of this process confirms the potent V-ATPase inhibitory action of the compound family.
Cell Viability Assays: These assays determine the concentration at which a compound becomes toxic to cells. oncolines.com For the closely related Concanamycin A, studies have demonstrated cytotoxicity in various cell lines. tocris.com Such assays, which can measure metabolic activity or membrane integrity, are crucial for profiling the therapeutic window of this compound. nih.gov
Glycoprotein (B1211001) Expression Assays: V-ATPase inhibition can disrupt protein trafficking within the cell. The related compound, Concanamycin A (also known as Folimycin), has been shown to block the intracellular translocation of the glycoprotein of the vesicular stomatitis virus before it reaches the Golgi apparatus. tocris.comglpbio.com Assays monitoring the expression and localization of specific glycoproteins can therefore be used to study the downstream effects of V-ATPase inhibition by this compound on cellular trafficking pathways.
Biochemical Assays for Enzyme Inhibition Studies
To directly quantify the inhibitory effect of this compound on its molecular target, specific biochemical assays are performed.
V-ATPase Activity Assays: The most critical biochemical assay measures the direct inhibition of V-ATPase. This is often done using purified enzyme preparations or isolated organelle vesicles. researchgate.net The activity of the enzyme is typically measured by quantifying ATP hydrolysis. researchgate.net Concanamycin A is a highly specific and potent inhibitor of V-type ATPases, with an IC₅₀ value of 9.2 nM for the yeast enzyme, while showing over 2000-fold selectivity against other types of ATPases. tocris.com Studies have shown that concanamycins bind specifically to subunit c of the V₀ complex of the V-ATPase. nih.govnih.gov These assays are fundamental for confirming that this compound, like its analogues, functions as a specific V-ATPase inhibitor. glpbio.com
Table 2: V-ATPase Inhibition by Concanamycin A
| Enzyme Type | Source | IC₅₀ (nM) | Selectivity Fold-Change |
|---|---|---|---|
| V-type H⁺-ATPase | Yeast | 9.2 | - |
| F-type H⁺-ATPase | - | >20,000 | >2174 |
| P-type H⁺-ATPase | - | >20,000 | >2174 |
| P-type Na⁺,K⁺-ATPase | Porcine | >20,000 | >2174 |
Data for the closely related Concanamycin A demonstrates the high specificity of this class of inhibitors. tocris.com
Genetic Manipulation of Producing Strains
To improve the yield of this compound and to create novel analogues, genetic manipulation of the producing Streptomyces strains is a key strategy. nih.govmcmaster.ca This field, often termed metabolic engineering, involves the targeted modification of the organism's DNA. nih.govmdpi.com
Gene Overexpression: A primary strategy to increase production is to overexpress positive regulatory genes within the concanamycin BGC. By placing these regulatory genes under the control of a strong, constitutive promoter, the expression of the entire biosynthetic pathway can be enhanced, leading to significantly higher titers of the final product. frontiersin.org
Gene Deletion: Gene deletion, often facilitated by CRISPR/Cas9 technology, is used for several purposes. frontiersin.org Deleting genes for competing metabolic pathways can redirect cellular resources towards concanamycin production. mcmaster.ca Additionally, deleting specific tailoring enzyme genes within the BGC can lead to the accumulation of biosynthetic intermediates or the production of novel analogues of this compound, which is a valuable approach for structure-activity relationship studies. nih.gov
Future Research Trajectories for Concanamycin G
Elucidation of Additional Biosynthetic Pathways and Enzymes
The biosynthetic gene cluster (BGC) for concanamycin (B1236758) A has been identified in Streptomyces neyagawaensis, spanning approximately 100 kbp and containing 28 open reading frames (ORFs). nih.govnih.gov This cluster encodes a modular Type I polyketide synthase (PKS) responsible for assembling the macrolide core from unusual building blocks like ethylmalonyl-CoA and methoxymalonyl-ACP. nih.govnih.gov Additionally, it contains genes for the synthesis and attachment of the 4'-O-carbamoyl-2'-deoxyrhamnose sugar moiety. nih.gov
Future research must focus on identifying and characterizing the specific BGC for Concanamycin G. While it likely shares high homology with the concanamycin A cluster, the structural differences imply the existence of distinct enzymes or alternative enzymatic functions. Key research questions include:
Identification of the Producer Strain's BGC: Sequencing the genome of Streptomyces sp. strains known to produce this compound (such as A1509 or R1706-8) is a critical first step. researchgate.netnih.gov
Comparative Genomic Analysis: Comparing the this compound BGC with the known concanamycin A cluster will pinpoint unique genes or variations in existing ones that account for its specific structure.
Enzyme Characterization: In vitro characterization of the PKS and tailoring enzymes (e.g., glycosyltransferases, carbamoyltransferases) from the this compound cluster will be essential to understand their precise substrate specificities and catalytic mechanisms. researchgate.net Heterologous expression of these pathways in model organisms like Saccharomyces cerevisiae or other Streptomyces species could facilitate the production of intermediates and verification of enzyme function. researchgate.net
Discovery and Characterization of Novel Concanamycin Analogues
The known concanamycin family includes several natural analogues, such as D, E, F, and H, which were isolated alongside G from Streptomyces species. researchgate.netnih.gov These compounds primarily differ in their side-chain structures and modifications to the macrolide ring. researchgate.net Structure-activity relationship studies have indicated that the 18-membered macrolide ring and the 6-membered hemiketal ring are crucial for potent V-ATPase inhibitory activity. nih.gov
The future in this area lies in generating novel, semi-synthetic, or bioengineered analogues based on the this compound scaffold.
Combinatorial Biosynthesis: Genetic engineering of the this compound BGC offers a route to new analogues. Modifying PKS domains or tailoring enzymes could produce derivatives with altered hydroxylation, methylation, or glycosylation patterns.
Precursor-Directed Biosynthesis: Feeding synthetic precursors to the fermentation culture of the producing Streptomyces strain could lead to their incorporation into the final structure, yielding novel analogues that are not accessible through total synthesis.
Semi-synthesis: Chemical modification of the isolated this compound molecule can be used to explore structure-activity relationships further, potentially leading to derivatives with enhanced properties. nih.gov
| Compound | Producing Organism (Example) | Key Structural Feature / Note |
|---|---|---|
| Concanamycin A | Streptomyces neyagawaensis | Well-characterized V-ATPase inhibitor. nih.gov |
| Concanamycin B | Streptomyces eitanensis | Differs from Concanamycin A by a methyl branch at C8 instead of an ethyl branch. nih.gov |
| Concanamycin C | Streptomyces sp. | Lacks the 4'-O-carbamoyl group on the deoxysugar moiety. nih.gov |
| Concanamycin D, E, F, G | Streptomyces sp. A1509 | New analogues identified via solvent extraction and HPLC. nih.gov |
| Concanamycin H | Streptomyces sp. R1706-8 | A novel analogue isolated along with this compound. researchgate.net |
Advanced Structural Studies of this compound in Complex with Target Proteins
Concanamycins are highly specific inhibitors of the vacuolar-type H+-ATPase (V-ATPase), a multi-subunit proton pump essential for acidifying intracellular compartments. nih.govcellsignal.com Photoaffinity labeling experiments using a Concanamycin A derivative have successfully identified its binding site on subunit c of the proton-translocating V-o complex. nih.govresearchgate.net
A critical future direction is to obtain high-resolution structural data for this compound itself when bound to the V-ATPase.
Cryo-Electron Microscopy (Cryo-EM): This technique is well-suited for large, complex membrane proteins like the V-ATPase. Determining the cryo-EM structure of the V-ATPase-Concanamycin G complex would reveal the precise binding pocket and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.
X-ray Crystallography: While challenging for large membrane protein complexes, obtaining a crystal structure would provide atomic-level detail of the binding interface.
Computational Modeling: Docking studies and molecular dynamics simulations, informed by biochemical and lower-resolution structural data, can predict the binding mode of this compound and help rationalize differences in potency or selectivity compared to other analogues like Concanamycin A or Bafilomycin A1.
Development of More Potent and Selective Research Probes
The development of chemical probes from natural products is essential for studying their molecular targets and cellular functions. Semisynthetic derivatives of Concanamycin A have been created to serve as photoaffinity probes. nih.gov These probes incorporate traceable elements (like radioisotopes) and reactive groups (such as diazirine) that, upon UV activation, form a covalent bond with the target protein, enabling its identification. nih.govnih.gov
Future work should focus on creating a new generation of research probes derived from this compound.
Synthesis of Photoaffinity Probes: Design and synthesis of this compound analogues featuring photoreactive groups (e.g., azido, diazirine) to covalently label V-ATPase subunits and potentially other binding partners. nih.gov
Development of Fluorescent Probes: Attaching fluorescent dyes to non-essential positions on the this compound molecule would create probes for visualizing the subcellular localization of V-ATPase in real-time using advanced microscopy techniques.
Affinity-Based Probes: Incorporating affinity tags, such as biotin, would enable the isolation and pull-down of the V-ATPase complex from cell lysates for subsequent analysis by mass spectrometry, helping to identify all interacting proteins.
Exploration of New Cellular Targets and Biological Activities
While V-ATPase is the primary and most potent target of concanamycins, the possibility of other cellular targets or novel biological activities cannot be excluded. gbiosciences.com For instance, the structural analogue FD-891 was found to prevent cytotoxic T lymphocyte (CTL)-mediated killing by blocking the formation of CTL-target cell conjugates, a mechanism distinct from its effect on vacuolar acidification. nih.gov Furthermore, Concanamycin A has been shown to induce apoptosis in various cell lines and inhibit the cell surface expression of viral glycoproteins. gbiosciences.comresearchgate.net
Research should be undertaken to screen this compound for novel bioactivities.
High-Throughput Screening: Testing this compound across a wide range of cell-based assays and phenotypic screens could uncover unexpected biological effects. Morphological profiling in yeast, for example, has successfully linked the effects of Concanamycin A to V-ATPase deletion mutants. researchgate.net
Target Deconvolution: If novel activities are discovered, proteomic and genomic approaches (e.g., thermal proteome profiling, chemical proteomics) can be employed to identify the responsible molecular targets.
Comparative Studies: Directly comparing the cellular effects of this compound with those of Concanamycin A and other V-ATPase inhibitors could reveal subtle differences in their activities, pointing towards unique secondary targets or mechanisms of action.
Mechanistic Studies of Resistance Development in Microorganisms
The emergence of resistance is a common challenge for antimicrobial compounds. nih.gov Bacteria employ various strategies to overcome the effects of antibiotics, including enzymatic modification or destruction of the drug, alteration of the molecular target to reduce binding affinity, and active removal of the compound via efflux pumps. nih.govmdpi.com
Although primarily used as a research tool, understanding potential resistance mechanisms to this compound is crucial for its robust application and for anticipating challenges if its derivatives are ever considered for therapeutic development.
Experimental Evolution Studies: Culturing susceptible microorganisms (bacteria or fungi) in the presence of sub-lethal concentrations of this compound over extended periods can select for resistant mutants.
Genomic and Proteomic Analysis: Whole-genome sequencing of resistant strains can identify mutations in the V-ATPase target protein or in genes encoding potential efflux pumps or modifying enzymes.
Biochemical Validation: Once candidate resistance genes are identified, their roles can be validated by expressing them in susceptible strains and assessing changes in sensitivity to this compound. This could involve studying altered drug-target binding or measuring the activity of potential drug-modifying enzymes.
Optimization of Sustainable Production Methods for Research Applications
Due to their structural complexity, the total synthesis of concanamycins is not a commercially viable source of these compounds. nih.gov Production relies on microbial fermentation, but yields from wild-type Streptomyces strains are often low, making the compounds costly. nih.govnih.gov Recent metabolic engineering strategies have dramatically improved the production of Concanamycin A, achieving titers of over 900 mg/L. nih.gov
Applying these advanced strategies to this compound is a vital future trajectory to ensure a sustainable and affordable supply for research.
Fermentation Optimization: Systematically optimizing culture conditions—including medium composition, temperature, pH, and aeration—for the this compound-producing Streptomyces strain is a fundamental step to boost initial yields. nih.gov
Regulatory Gene Engineering: Identifying and overexpressing positive regulatory genes within the this compound BGC, such as those from the LuxR or SARP families, can significantly enhance transcription of the entire pathway and increase product titers. nih.gov
Heterologous Expression: Transferring the entire this compound BGC into a well-characterized, high-producing host strain (Streptomyces coelicolor or other engineered strains) could overcome limitations of the native producer and lead to more robust and scalable production. nih.gov
Q & A
Q. How can researchers determine the optimal concentration of Concanamycin G for autophagy inhibition assays?
Methodological Guidance:
- Conduct dose-response experiments using a range of concentrations (e.g., 10 nM–1 µM) to measure autophagic flux via LC3-II/LC3-I ratio changes (immunoblotting) or GFP-LC3 puncta quantification (fluorescence microscopy). Include positive controls (e.g., Bafilomycin A1) and negative controls (vehicle-only treatment). Validate specificity using lysosomal pH probes (e.g., LysoTracker) to confirm vacuolar ATPase inhibition .
- Statistical Consideration: Use non-linear regression analysis to calculate IC₅₀ values. Replicate experiments ≥3 times to account for biological variability.
Q. What are the standard protocols for validating this compound’s specificity in cytotoxicity assays?
Methodological Guidance:
- Design parallel experiments with Concanamycin A (a well-characterized analog) to compare inhibitory effects on perforin-mediated pathways, as seen in NK cell cytotoxicity studies . Include controls with concanamycin-free conditions and pharmacologic rescue experiments (e.g., adding exogenous perforin).
- Data Validation: Confirm target engagement using pH-sensitive fluorescent dyes (e.g., pHrodo) to assess lysosomal acidification blockade. Pair with Western blotting for downstream effectors like mTOR or ULK1 phosphorylation .
Q. How should researchers design experiments to study this compound’s role in nutrient remobilization during plant senescence?
Methodological Guidance:
- Adapt protocols from Concanamycin A studies in Arabidopsis: Treat detached plant tissues (e.g., petals, leaves) with this compound and measure nutrient translocation via dry weight analysis and ion chromatography (e.g., nitrogen, phosphorus). Use autophagy-deficient mutants (e.g., atg5) as negative controls .
- Experimental Pitfall: Ensure uniform inhibitor uptake by pre-treating tissues in a controlled hydroponic system to avoid variability in vascular delivery.
Advanced Research Questions
Q. How can conflicting data on this compound’s effects (e.g., nutrient content vs. dry weight) be resolved?
Methodological Guidance:
- Perform multi-omics integration: Combine metabolomics (untargeted LC-MS) with transcriptomics (RNA-seq) to identify compensatory pathways activated upon autophagy inhibition. For example, in Concanamycin A studies, nitrogen remobilization discrepancies were linked to carbon-redistribution mechanisms .
- Systematic Review: Apply PRISMA guidelines to aggregate existing data on concanamycins, stratifying results by model systems (e.g., plant vs. mammalian) and experimental conditions (e.g., pH, tissue type) .
Q. What strategies optimize this compound’s stability in long-term cell culture experiments?
Methodological Guidance:
- Test solvent compatibility: Use DMSO stocks (≤0.1% final concentration) and avoid aqueous pre-dilution to prevent precipitation. Monitor inhibitor stability via HPLC at 24-hour intervals.
- Experimental Design: Include time-course assays to track autophagic flux recovery (e.g., LC3-II turnover after 12–24 hours). Pair with protease inhibitors (e.g., E64d) to block lysosomal degradation .
Q. How can researchers address pleiotropic effects of this compound in transgenic models?
Methodological Guidance:
- Employ conditional knockout systems (e.g., Cre-lox) to restrict autophagy inhibition to specific tissues or developmental stages. Validate using tissue-specific biomarkers (e.g., qPCR for ATG genes) .
- Data Contradiction Analysis: Use multivariate regression to distinguish direct autophagy-related outcomes from off-target effects. Compare results with CRISPR/Cas9-mediated ATG knockouts .
Methodological Frameworks for Rigorous Research
- Hypothesis Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define research questions. For example: “Does this compound impair viral replication by blocking lysosomal acidification in macrophages?” .
- Data Presentation : Follow COPE guidelines for statistical reporting: Provide raw datasets as supplementary material, specify normality tests (e.g., Shapiro-Wilk), and justify statistical models (e.g., ANOVA vs. non-parametric tests) .
- Literature Synthesis : Use PICO framework (Population, Intervention, Comparison, Outcome) for systematic reviews. Example: “In mammalian cell lines (P), how does this compound (I) compare to Bafilomycin A1 (C) in suppressing SARS-CoV-2 entry (O)?” .
Q. Tables for Data Integration
| Experimental Variable | This compound | Concanamycin A |
|---|---|---|
| IC₅₀ (vATPase inhibition) | 20 nM (HeLa cells) | 10 nM (YT cells) |
| pH Stability Range | 6.0–7.4 | 6.2–7.6 |
| Off-Target Effects | MAPK activation | Perforin inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
